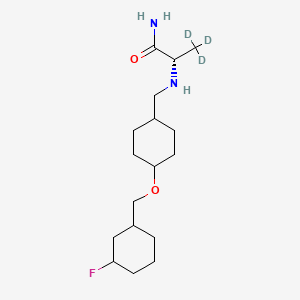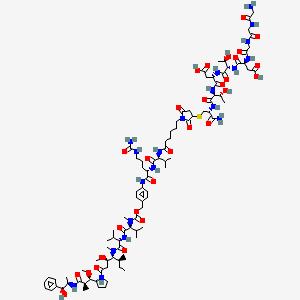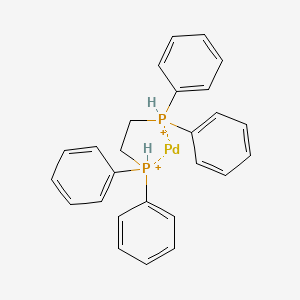
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium is a complex organophosphorus compound that features prominently in the field of coordination chemistry. This compound is known for its unique structural properties and its ability to form stable complexes with transition metals, particularly palladium. These properties make it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium typically involves the reaction of diphenylphosphine with a suitable palladium precursor. One common method involves the use of palladium(II) chloride as the palladium source. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the free phosphine ligand.
Substitution: The palladium center can undergo ligand exchange reactions with other phosphines or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and under inert atmosphere conditions.
Major Products
The major products formed from these reactions include phosphine oxides, free phosphine ligands, and various palladium complexes depending on the nature of the substituting ligand.
Scientific Research Applications
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki and Heck reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of metal-based drugs.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in cancer treatment due to its ability to form stable complexes with biologically relevant molecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mechanism of Action
The mechanism by which 2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of new chemical bonds. The palladium center acts as a catalytic site, while the phosphine ligands stabilize the complex and modulate its reactivity.
Comparison with Similar Compounds
Similar Compounds
Diphenyl-2-pyridylphosphine: Another organophosphorus compound with similar structural features.
Dibromonickel, 2-diphenylphosphaniumylethyl(diphenyl)phosphanium: A nickel-based analog with similar coordination properties.
Dicyanomercury, 2-diphenylphosphaniumylethyl-diphenyl-phosphonium: A mercury-based compound with comparable ligand properties.
Uniqueness
What sets 2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium apart is its exceptional stability and versatility as a ligand. Its ability to form stable complexes with palladium makes it particularly valuable in catalytic applications, where it can enhance the efficiency and selectivity of various chemical reactions.
Properties
Molecular Formula |
C26H26P2Pd+2 |
|---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
2-diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium |
InChI |
InChI=1S/C26H24P2.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;/p+2 |
InChI Key |
ORXJXACEEPAZEJ-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)
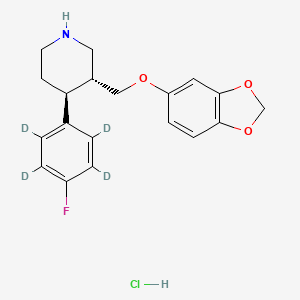
![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)

![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)
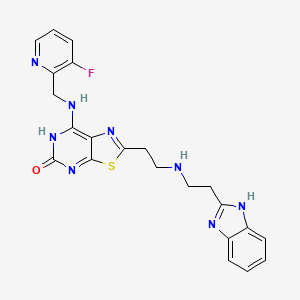
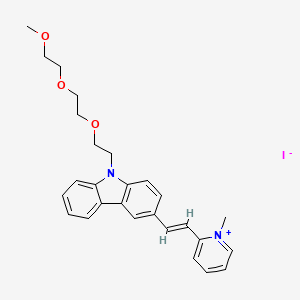
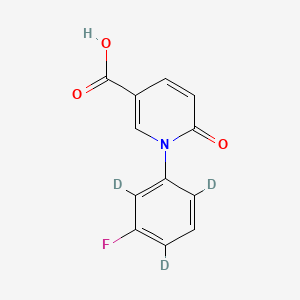
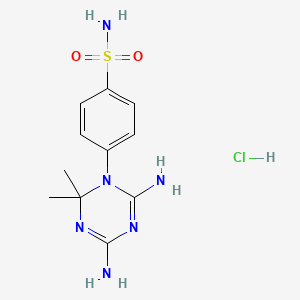
![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)
